molecular formula C7H14N2O5S B1400128 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid CAS No. 1316218-55-9

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid

Cat. No.: B1400128
CAS No.: 1316218-55-9
M. Wt: 238.26 g/mol
InChI Key: BISWBUCIOVNXFQ-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. It is a morpholine derivative with a sulfamoyl group attached to the nitrogen atom, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid typically involves the reaction of morpholine derivatives with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfamoyl)morpholine-3-carboxylic acid
  • 4-(Ethylsulfamoyl)morpholine-3-carboxylic acid
  • 4-(Propylsulfamoyl)morpholine-3-carboxylic acid

Uniqueness

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid stands out due to its unique combination of a morpholine ring and a dimethylsulfamoyl group. This structure imparts specific chemical and biological properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

IUPAC Name

4-(dimethylsulfamoyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-5-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWBUCIOVNXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid
Reactant of Route 2
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid
Reactant of Route 3
Reactant of Route 3
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid
Reactant of Route 4
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid
Reactant of Route 5
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid
Reactant of Route 6
4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid

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